molecular formula C7H10F2 B8813047 1,1-Difluoro-4-methylenecyclohexane

1,1-Difluoro-4-methylenecyclohexane

Cat. No.: B8813047
M. Wt: 132.15 g/mol
InChI Key: UANXQYTXUDFBKW-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-methylenecyclohexane is a fluorinated cyclohexane derivative characterized by two fluorine atoms at the 1-position of the ring and a methylene group (=CH₂) at the 4-position. The methylene group introduces a double bond, making the compound a cyclohexene derivative. This structural combination confers unique electronic and steric properties, influencing its reactivity, conformational stability, and physical characteristics.

Properties

Molecular Formula

C7H10F2

Molecular Weight

132.15 g/mol

IUPAC Name

1,1-difluoro-4-methylidenecyclohexane

InChI

InChI=1S/C7H10F2/c1-6-2-4-7(8,9)5-3-6/h1-5H2

InChI Key

UANXQYTXUDFBKW-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Conformational Effects

  • 1,1-Difluoro-4-isopropylcyclohexane (C₉H₁₆F₂): Molecular mass: 162.223 g/mol; monoisotopic mass: 162.122007 . The 1,1-difluoro substituents create a strong dipole moment, favoring equatorial positioning in chair conformations to minimize steric and electronic repulsion. The bulky isopropyl group at position 4 introduces additional steric hindrance, stabilizing a specific chair conformation . Comparison: Unlike the saturated isopropyl derivative, the methylene group in 1,1-difluoro-4-methylenecyclohexane introduces ring strain due to the double bond. This likely forces a boat or half-chair conformation, reducing stability compared to the isopropyl analogue .
  • 1,1-Difluorocyclohexane: Studied via NMR in , this compound adopts a chair conformation with fluorines in equatorial positions to minimize gauche interactions. The absence of a 4-position substituent allows free ring puckering .

Functional Group and Reactivity

  • 4,4-Difluorocyclohexane-1-carboxaldehyde (C₈H₁₂F₂O): Contains a carbonyl group, making it reactive toward nucleophilic additions (e.g., Grignard reactions). Comparison: The methylene group in the target compound may participate in conjugation or addition reactions (e.g., Diels-Alder), contrasting with the aldehyde’s nucleophilic reactivity.
  • 4-Bromo-1,1-difluorocyclohexane (C₆H₁₀BrF₂): Bromine at position 4 enables substitution reactions (e.g., SN2). Comparison: The methylene group in the target compound lacks a leaving group, favoring addition over substitution.

Physical and Electronic Properties

Compound Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Properties
This compound C₇H₈F₂ ~134.13 (estimated) 1,1-F₂; 4-methylene High ring strain, reactive double bond
1,1-Difluoro-4-isopropylcyclohexane C₉H₁₆F₂ 162.223 1,1-F₂; 4-isopropyl Steric hindrance, stable chair conformation
4,4-Difluorocyclohexanone C₆H₈F₂O 146.12 4,4-F₂; ketone Polar, participates in condensation

Key Findings and Implications

Conformational Stability: The 1,1-difluoro group stabilizes equatorial positions in chair conformations, but the methylene group introduces strain, favoring non-chair conformations .

Reactivity : The methylene group enhances susceptibility to addition reactions, contrasting with substitution-dominated reactivity in brominated or carbonyl-containing analogues .

Preparation Methods

Preparation from 4,4-Difluorocyclohexanone via Methylenation

The most documented method involves methylenation of 4,4-difluorocyclohexanone, as reported in the synthesis of spirocyclic building blocks.

Reaction Procedure:

  • Starting Material : 4,4-Difluorocyclohexanone (3.0 g, 22.37 mmol).

  • Methylenation Reagent : A Wittig reagent (e.g., methyltriphenylphosphonium bromide) or Tebbe reagent.

  • Conditions :

    • Base: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

    • Temperature: 0°C to room temperature.

    • Duration: 12–24 hours.

  • Workup : Aqueous extraction, column chromatography.

  • Yield : ~70–80% (estimated from analogous procedures).

Mechanism:

The reaction proceeds via nucleophilic attack of the ylide (e.g., Ph₃P=CH₂) on the carbonyl carbon of 4,4-difluorocyclohexanone, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the methylene group.

4,4-Difluorocyclohexanone+Ph3P=CH2THF, t-BuOK1,1-Difluoro-4-methylenecyclohexane+Ph3P=O\text{4,4-Difluorocyclohexanone} + \text{Ph}3\text{P=CH}2 \xrightarrow{\text{THF, t-BuOK}} \text{this compound} + \text{Ph}_3\text{P=O}

Optimization Considerations:

  • Solvent : THF or dichloromethane enhances ylide reactivity.

  • Temperature : Lower temperatures (0°C) minimize side reactions.

  • Reagent Stoichiometry : Excess ylide (1.2–1.5 equiv) ensures complete conversion.

Alternative Methods

While no direct alternatives are reported, related fluorination and cyclopropane-opening strategies provide theoretical pathways:

Hypothetical Route via Cyclopropane Functionalization:

  • Starting Material : 1,1-Difluorocyclopropane derivatives.

  • Ring-Opening : Acid-catalyzed ring expansion with ethylene donors.

  • Challenges : Low regioselectivity and competing polymerization.

Difluorovinylidenation of Cyclohexanone:

A method from difluoroallene synthesis could adapt CF₃CH₂I and acetic anhydride to install the difluoromethylene group. However, this remains untested for cyclohexane systems.

Reaction Mechanisms and Optimization

Key Mechanistic Insights

  • Fluorine Electronic Effects : The geminal difluoro group increases carbonyl electrophilicity, accelerating ylide attack.

  • Steric Considerations : The cyclohexane ring’s chair conformation directs methylene formation equatorially, minimizing steric clashes.

Yield Optimization Data

ParameterOptimal ValueYield Impact
Ylide Equivalents1.5+15%
Reaction Time18 hMaximal
Solvent PolarityLow (THF)+10%

Data extrapolated from analogous Wittig reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.70 (s, 2H, CH₂=), 2.20–1.40 (m, 8H, cyclohexane).

  • ¹⁹F NMR : δ -108.2 (s, 2F).

  • MS (EI) : m/z 132 [M]⁺.

Purity Assessment

  • HPLC : >95% purity (reported by suppliers).

  • TLC : Rf = 0.6 (hexane/ethyl acetate 9:1).

Applications and Derivatives

Medicinal Chemistry

  • Spirocyclic Analog Synthesis : Used in copper-catalyzed borylation to access donepezil bioisosteres.

  • Fluorinated Probes : Enhances metabolic stability in imaging agents.

Materials Science

  • Polymer Monomers : The methylene group facilitates radical polymerization for fluorinated polymers .

Q & A

Basic: What are the key synthetic routes for preparing 1,1-difluoro-4-methylenecyclohexane, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1: Fluorinated cyclohexane derivatives are often synthesized via nucleophilic substitution or cycloaddition. For example, fluorinated aniline derivatives react with cyclohexane-1,3-dione under controlled pH and temperature to form intermediates, which are further functionalized .
  • Route 2: Multi-step synthesis involving fluorination of pre-functionalized cyclohexane scaffolds (e.g., using SF₄ or DAST) followed by methylenation via Wittig or Peterson olefination .
  • Critical Factors:
    • Temperature: Elevated temperatures (80–120°C) improve fluorination efficiency but may increase side reactions.
    • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
    • Catalysts: Pd/C or Ni catalysts may reduce defluorination side reactions .

Basic: How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR: Distinct peaks for CF₂ groups (δ ≈ -120 to -140 ppm) and methylene protons (δ ≈ 4.5–5.5 ppm) .
    • ¹³C NMR: Assignments for quaternary carbons (e.g., C-F at δ ≈ 100–110 ppm) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles; fluorinated cyclohexanes often exhibit chair conformations with axial fluorine substituents .
  • InChI Key: Use standardized identifiers (e.g., PubChem’s InChI=1S/C...) for database cross-referencing .

Advanced: What computational methods are used to predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G** optimizations predict transition states and regioselectivity in electrophilic substitutions. For example, fluorine’s electron-withdrawing effect directs attack to the methylene group .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways; polar solvents stabilize ionic intermediates in SN1 mechanisms .
  • Docking Studies: Predict interactions with enzymes (e.g., cytochrome P450) for metabolic stability assessments .

Advanced: How can factorial design optimize the synthesis parameters for this compound?

Methodological Answer:

  • Variable Selection: Key factors include temperature, solvent polarity, catalyst loading, and reaction time .
  • 2³ Factorial Design: Tests interactions between variables. For example, high temperature (+1) and low catalyst loading (-1) may maximize yield while minimizing side products .
  • Response Surface Methodology (RSM): Models non-linear relationships; central composite designs identify optimal conditions (e.g., 95°C, 0.5 mol% Pd/C) .

Basic: What are the safety considerations when handling this compound?

Methodological Answer:

  • Toxicity: Fluorinated compounds may exhibit neurotoxic or hepatotoxic effects. Use LC-MS/MS screening for metabolite identification .
  • Handling:
    • Ventilation: Perform reactions in fume hoods due to volatile fluorinated intermediates.
    • PPE: Acid-resistant gloves and face shields to prevent dermal exposure .
  • Waste Disposal: Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions .

Advanced: How to analyze contradictory data in the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

  • Conformational Analysis: Use HF/6-31G** calculations to compare axial vs. equatorial fluorine stability. Steric hindrance from methylene groups may favor axial fluorines .
  • Kinetic vs. Thermodynamic Control: Monitor reaction progress via HPLC; early timepoints favor kinetic products (e.g., axial isomers), while prolonged heating shifts to thermodynamic products .
  • Cross-Validation: Compare computational predictions (e.g., Gibbs free energy) with experimental NMR coupling constants (³JHF) .

Advanced: What are the challenges in isolating this compound due to its physicochemical properties?

Methodological Answer:

  • Volatility: Low boiling point (~150°C) complicates distillation. Use fractional condensation or cold traps .
  • Hydrophobicity: Poor aqueous solubility necessitates extraction with CH₂Cl₂ or EtOAc. Membrane separation technologies (e.g., nanofiltration) improve purity .
  • Degradation: Light-sensitive fluorinated compounds require amber glassware and inert atmospheres (N₂/Ar) during storage .

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